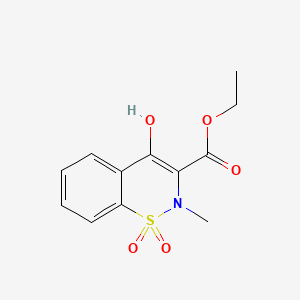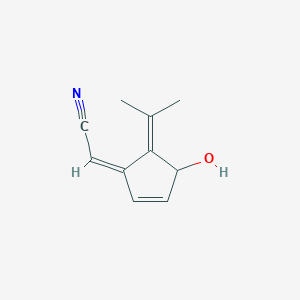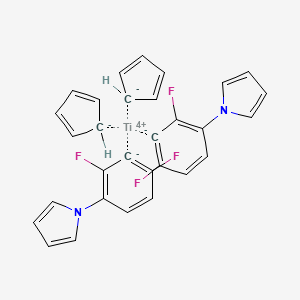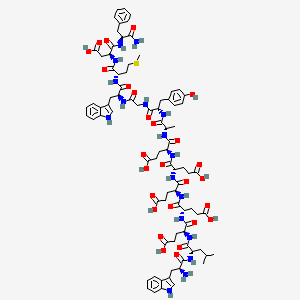
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Bis(pentamethylcyclopentadienyl)magnesium, a related compound, has its structure determined in the solid state by X-ray diffraction, highlighting the structural properties of magnesium metallocenes and their comparison to alkaline-earth metallocenes and isoelectronic species, providing insight into synthesis strategies and structural analysis of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Molecular Structure Analysis
The molecular structure of bis(ethylcyclopentadienyl)magnesium is crucial for understanding its reactivity and properties. Studies have demonstrated the structure of similar compounds, providing a basis for understanding the molecular geometry, coordination environment, and bonding characteristics of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Chemical Reactions and Properties
The reactivity of bis(ethylcyclopentadienyl)magnesium towards N- and O-donor Lewis bases leads to the formation of various donor-acceptor complexes, indicating its versatility in forming adducts with different hapticities and coordination modes. This reactivity is essential for applications in catalysis and material synthesis (Jaenschke, Paap, & Behrens, 2008).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior of bis(ethylcyclopentadienyl)magnesium and its derivatives, are key to their application in various fields. The crystal structure of related magnesium compounds, as determined by X-ray diffraction, sheds light on the structural aspects that influence these physical properties (Petrov, Alexiev, Angelova, & Maciček, 1992).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different substrates, stability, and the mechanisms of reactions involving bis(ethylcyclopentadienyl)magnesium, is crucial. The synthesis and characterization of its complexes provide insight into its chemical behavior and potential applications in synthesis and catalysis (Jaenschke, Paap, & Behrens, 2008).
Wissenschaftliche Forschungsanwendungen
Application 1: Atomic Layer Deposition of Magnesium Fluoride
-
Methods of Application or Experimental Procedures : The MgF2 is deposited in a showerhead style ALD reactor using Bis(ethylcyclopentadienyl)magnesium and anhydrous hydrogen fluoride (HF) as precursors at substrate temperatures from 100 to 250°C . The use of HF results in improved morphology and reduced impurity content compared to other reported MgF2 ALD approaches .
-
Results or Outcomes : The films at all substrate temperatures were transparent at wavelengths down to 190 nm. The low deposition temperature combined with low surface roughness makes these coatings good candidates for a variety of optical applications in the far ultraviolet .
Application 2: Solar Energy and Water Treatment Research
Application 3: Non-Aqueous Solubility Applications
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
114460-02-5 |
|---|---|
Produktname |
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM |
Molekularformel |
C14H18Mg 10* |
Molekulargewicht |
210.6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



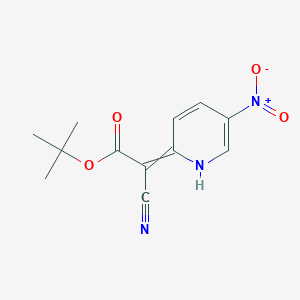
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
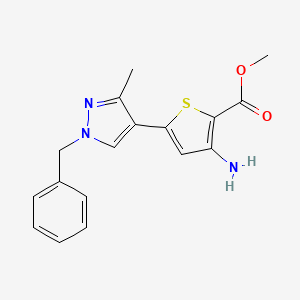
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
